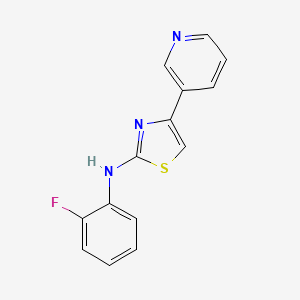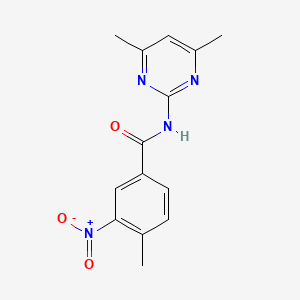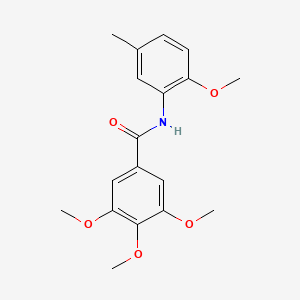
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMU is a urea derivative that has been studied for its potential use in various fields such as medicine, agriculture, and material science. In
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has also been found to bind to certain receptors in the body, such as the adenosine receptor, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has been found to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In animal studies, N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has been found to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its low solubility in water, which may limit its use in certain assays. N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are many potential future directions for the study of N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea. In the field of medicine, N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea could be further studied for its potential as an anti-tumor agent and as a treatment for neurological disorders. In agriculture, N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea could be studied for its potential as a herbicide and as a growth regulator for crops. In material science, N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea could be studied for its potential as a building block for the synthesis of novel materials. Overall, the study of N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has the potential to lead to new discoveries and advancements in various fields of scientific research.
Synthesis Methods
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea can be synthesized through a multi-step reaction process that involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 4-methoxyaniline in the presence of a base, followed by the reaction of the resulting intermediate with urea. This reaction process yields N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea as a white crystalline solid with a melting point of 216-218°C.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has been studied for its potential use in various fields of scientific research. In the field of medicine, N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. In the field of agriculture, N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has been studied for its potential use as a herbicide and as a growth regulator for crops. In material science, N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has been studied for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-3-4-12(9-14(10)16)18-15(19)17-11-5-7-13(20-2)8-6-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYJKPGSTZFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5636494 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)


![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)


![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)